1-Aminoindoline
Overview
Description
1-Aminoindoline is an organic compound with the molecular formula C8H10N2. It is a derivative of indoline, featuring an amino group attached to the first carbon of the indoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Aminoindoline can be synthesized through several methods. One common approach involves the reduction of 1-nitroindoline using reducing agents such as iron powder in the presence of hydrochloric acid. Another method includes the reaction of indoline with hydroxylamine-O-sulfonic acid in the presence of potassium carbonate and acetonitrile .
Industrial Production Methods: Industrial production of this compound typically involves large-scale reduction processes. The choice of reducing agent and reaction conditions can vary, but the goal is to achieve high yield and purity. The process often includes steps such as extraction, purification, and crystallization to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 1-Aminoindoline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Further reduction can lead to the formation of fully saturated amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Nitroindoline or nitrosoindoline.
Reduction: Fully saturated amines.
Substitution: Various N-substituted indoline derivatives.
Scientific Research Applications
1-Aminoindoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: It is used in the study of enzyme inhibitors and receptor agonists.
Medicine: Derivatives of this compound are explored for their potential as therapeutic agents, particularly in the treatment of neurological disorders.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-aminoindoline and its derivatives often involves interaction with specific molecular targets such as enzymes or receptors. For instance, some derivatives act as dopamine receptor agonists, influencing neurotransmitter pathways in the brain. The exact pathways and molecular targets can vary depending on the specific derivative and its intended application .
Comparison with Similar Compounds
1-Aminoindane: A positional isomer with similar pharmacological properties.
2-Aminoindoline: Another isomer with distinct chemical behavior.
Indoline: The parent compound, lacking the amino group.
Uniqueness: 1-Aminoindoline is unique due to its specific placement of the amino group, which imparts distinct chemical reactivity and biological activity compared to its isomers and parent compound. This uniqueness makes it a valuable compound in various research and industrial applications .
Conclusion
This compound is a versatile compound with significant potential in various fields of science and industry. Its unique chemical properties and reactivity make it an important subject of study for chemists, biologists, and medical researchers alike.
Properties
IUPAC Name |
2,3-dihydroindol-1-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2/c9-10-6-5-7-3-1-2-4-8(7)10/h1-4H,5-6,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLFGGJFWKXTOGJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80375420 | |
Record name | 1-AMINOINDOLINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80375420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7633-56-9 | |
Record name | 1-AMINOINDOLINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80375420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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